4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the bromophenyl group can produce phenyl-substituted compounds .
Scientific Research Applications
4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrrolo[3,4-c]pyrazoles with different substituents, such as:
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 4-bromo-1H-pyrazole derivatives .
Uniqueness
The uniqueness of 4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20BrN3O2 |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H20BrN3O2/c1-2-3-12-25-20(13-8-10-14(22)11-9-13)17-18(23-24-19(17)21(25)27)15-6-4-5-7-16(15)26/h4-11,20,26H,2-3,12H2,1H3,(H,23,24) |
InChI Key |
OSHBZVBIPNGNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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